4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(15-5-2-1-3-6-15)22-13-11-21(12-14-22)18-8-4-7-17-16(18)9-10-20-17/h4,7-10,15,20H,1-3,5-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOPRSRVDVIOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into two primary components:
- 1H-Indole core substituted at the 4-position.
- 4-Cyclohexanecarbonylpiperazine side chain.
Retrosynthetic pathways prioritize late-stage functionalization of the indole ring or modular assembly via coupling reactions. Critical disconnections include:
Indole Core Functionalization Strategies
Direct Electrophilic Substitution at the Indole 4-Position
The 4-position of indole is less reactive than the 3-position, necessitating directed metalation or activating groups.
Directed Ortho-Metalation (DoM)
- Base-mediated deprotonation : Using strong bases like lithium diisopropylamide (LDA) at −78°C, the 4-position is deprotonated and quenched with electrophiles.
- Directed groups : Pre-installed directing groups (e.g., sulfonamides) enhance regioselectivity. Subsequent cleavage yields the free indole.
Halogenation for Cross-Coupling
Piperazine Side-Chain Synthesis
Preparation of 4-Cyclohexanecarbonylpiperazine
- Acylation of Piperazine : Piperazine reacts with cyclohexanecarbonyl chloride in dichloromethane under Schotten-Baumann conditions (aqueous NaOH, 0–5°C). The product is isolated via filtration or extraction.
- Yield Optimization : Excess acyl chloride and slow addition minimize diacylation. Typical yields: 70–85%.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
- Catalyst System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene (100–110°C).
- Scope : Efficient for 4-bromoindole derivatives. Yields: 60–75%.
- Side Reactions : Homocoupling of piperazine minimized by strict anhydrous conditions.
Ullmann Coupling
Sequential Acylation-Coupling Approaches
An alternative route involves pre-forming the piperazine-indole linkage followed by acylation:
- Piperazine Coupling : 4-Chloro-1H-indole + piperazine → 4-piperazin-1-yl-1H-indole.
- Acylation : Reaction with cyclohexanecarbonyl chloride in CH₂Cl₂/Et₃N, 0°C to room temperature.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Buchwald-Hartwig | 4-Bromo-1H-indole | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 60–75 | High regioselectivity | Costly catalysts, sensitivity to O₂ |
| SNAr | 4-Fluoro-1H-indole | K₂CO₃, DMF, reflux | 50–65 | Simple setup | Limited substrate scope |
| Ullmann | 4-Iodo-1H-indole | CuI, 1,10-phenanthroline, DMSO | 55–70 | Cost-effective | Long reaction times |
| Sequential Route | 4-Chloro-1H-indole | Piperazine → acylation | 80–90 | High yields, modular | Multi-step purification |
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indol-3-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
Pharmacological and Biochemical Insights
- Cholinesterase (ChE) Inhibition : The phenylsulfonyl-substituted analog (1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) demonstrates multitarget activity, including ChE inhibition and 5-HT6 receptor antagonism, making it a candidate for Alzheimer’s disease therapy . In contrast, the benzyl-substituted derivative (1-benzyl-4-(piperazin-1-yl)-1H-indole) shows moderate BACE1 inhibition (IC₅₀ = 19.66 mM), critical for amyloid-β reduction .
- Impact of Substituents: The cyclohexanecarbonyl group in the target compound likely increases steric bulk and lipophilicity compared to phenylsulfonyl or benzyl groups.
- Simpler Scaffolds : 4-(Piperazin-1-yl)-1H-indole (C₁₂H₁₅N₃) serves as a foundational scaffold for derivatization, lacking significant activity on its own but enabling modular synthesis of targeted analogs .
Biological Activity
4-(4-Cyclohexanecarbonylpiperazin-1-YL)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive effects.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Neurotransmitter modulation | Alters serotonin levels | |
| Enzyme inhibition | Affects metabolic pathways |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Neuropharmacological Effects
Research investigating the neuropharmacological effects revealed that this compound significantly increased serotonin levels in animal models. Behavioral assays indicated potential anxiolytic effects, suggesting its usefulness in treating anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
